γ-Hydroxybutyric Acid Glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
1439527-93-1 |
|---|---|
Molecular Formula |
C10H16O9 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1 |
InChI Key |
XHBNGIHZUGLAMW-XWIWCORWSA-N |
Isomeric SMILES |
C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonyms |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl |
Origin of Product |
United States |
Biochemical Formation and Metabolic Disposition of γ Hydroxybutyric Acid Glucuronide
Enzymatic Pathways of γ-Hydroxybutyric Acid Glucuronidation
The formation of GHB-Gluc is an enzymatic process catalyzed by a specific family of enzymes. This section details the key enzymes involved, the potential sites of conjugation on the GHB molecule, and the kinetics of this metabolic reaction.
Role of UDP-Glucuronosyltransferases (UGTs) in γ-Hydroxybutyric Acid Conjugation
The enzymatic conjugation of GHB with glucuronic acid is mediated by UDP-glucuronosyltransferases (UGTs). wikipedia.orgoup.com UGTs are a superfamily of enzymes that play a crucial role in the Phase II metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and metabolic byproducts. wikipedia.orgnih.gov These enzymes catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. wikipedia.orgmdpi.com This process, known as glucuronidation, increases the polarity of the substrate, making it more readily excretable in urine or bile. wikipedia.orgnih.gov
While the specific UGT isoforms responsible for GHB glucuronidation have not been definitively identified in all studies, research on similar compounds suggests that members of the UGT1A and UGT2B subfamilies are likely involved. nih.govnih.gov For instance, studies on the glucuronidation of other hydroxylated compounds have implicated UGT1A1, UGT1A3, and UGT2B15. nih.gov Further research is needed to pinpoint the exact UGT enzymes that exhibit the highest catalytic activity towards GHB.
Potential Sites of Glucuronidation: Hydroxyl versus Carboxylic Group
The GHB molecule possesses two functional groups that could theoretically undergo glucuronidation: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. oup.comfrontiersin.org Conjugation at the hydroxyl group would result in an ether glucuronide, while conjugation at the carboxylic acid group would form an acyl glucuronide. nih.gov
Current evidence strongly suggests that glucuronidation primarily occurs at the hydroxyl group, forming an O-glucuronide. oup.com This is based on the chemical synthesis of the GHB-O-glucuronide standard and its subsequent detection in biological samples. oup.comoup.com While acyl glucuronides can be formed for some carboxylic acid-containing compounds, the formation of an ether linkage with the hydroxyl group of GHB appears to be the favored metabolic pathway. evotec.com The structure of the identified metabolite is γ-hydroxybutyric acid-O-glucuronide. oup.com
Substrate Affinity and Kinetic Parameters of γ-Hydroxybutyric Acid Glucuronidation
Detailed kinetic studies specifically investigating the UGT-mediated glucuronidation of GHB are limited. Determining the Km and Vmax for the specific UGT isoforms involved in GHB conjugation would provide a more precise understanding of the efficiency and capacity of this metabolic route.
Endogenous Biogenesis and Metabolic Intermediates of γ-Hydroxybutyric Acid Glucuronide
GHB is an endogenous compound found naturally in the mammalian brain and other tissues, where it functions as a neurotransmitter and neuromodulator. wikipedia.org Endogenous GHB is synthesized from γ-aminobutyric acid (GABA) through the actions of GABA transaminase and succinic semialdehyde reductase. The presence of endogenous GHB implies the potential for the endogenous formation of GHB-Gluc.
Indeed, studies have detected baseline levels of GHB-Gluc in various biological matrices of individuals who have not been exogenously exposed to GHB. For instance, endogenous concentrations of GHB-Gluc have been reported in urine, with ranges of 0.11–5.0 µg/mL, and in nails, with ranges of 0.08–0.252 ng/mg. nih.gov These findings confirm that the glucuronidation of GHB is a naturally occurring metabolic process.
The metabolic pathway leading to GHB-Gluc involves the same intermediates as the general GHB metabolic cascade. Following its synthesis from GABA, GHB can be converted to succinic semialdehyde and then to succinic acid, which enters the Krebs cycle for energy production. A portion of the available GHB pool is conjugated with glucuronic acid to form GHB-Gluc, which is then eliminated from the body. ijpsonline.com
In Vitro and In Vivo Model Systems for Investigating this compound Metabolism
A variety of model systems have been employed to investigate the metabolism of GHB and the formation of its glucuronide conjugate. These models allow researchers to study the biochemical pathways and influencing factors in a controlled manner.
In Vitro Models:
Tissue Homogenates: Liver microsomes, which are subcellular fractions containing a high concentration of UGT enzymes, are commonly used to study glucuronidation reactions in vitro. oup.comevotec.com Incubating GHB with liver microsomes in the presence of the cofactor UDPGA allows for the direct measurement of GHB-Gluc formation. nih.gov Brain homogenates have also been used to demonstrate the conversion of glutamate (B1630785) to GHB. ijpsonline.com
Cellular Models: Recombinant human UGT enzymes expressed in cell lines are utilized to identify the specific isoforms responsible for metabolizing a compound. nih.gov This approach allows for the screening of individual UGT enzymes for their catalytic activity towards GHB.
In Vivo Models:
Animal Studies: Rodent models, such as rats and mice, have been instrumental in studying the pharmacokinetics and metabolism of GHB. nih.govresearchgate.netmdpi.com These studies have provided valuable data on the dose-dependent metabolism of GHB and have been used to investigate metabolic changes following GHB administration. Animal models are also crucial for understanding the neurobiological effects of GHB. mdpi.com
| Model System | Application in GHB-Glucuronide Research | Key Findings |
| Human Liver Microsomes | Investigating the in vitro formation of GHB-Gluc. nih.govoup.com | Confirmed the enzymatic formation of GHB-Gluc. nih.gov |
| Recombinant UGTs | Identifying specific UGT isoforms involved in GHB glucuronidation. nih.gov | UGT1A1, UGT1A3, and UGT2B15 are potential candidates. nih.gov |
| Rat Models | Studying the in vivo pharmacokinetics and metabolism of GHB. nih.gov | Demonstrated dose-dependent metabolism of GHB. nih.gov |
| Mouse Models | Investigating neuroadaptive changes and behavioral effects of GHB. mdpi.com | Provided insights into the central nervous system effects of GHB. mdpi.com |
Advanced Analytical Methodologies for the Detection and Quantification of γ Hydroxybutyric Acid Glucuronide
Mass Spectrometry-Based Techniques for γ-Hydroxybutyric Acid Glucuronide Profiling
Mass spectrometry (MS) offers high selectivity and sensitivity, making it the preferred technique for identifying and quantifying GHB-Glucuronide. Different combinations of chromatography and mass spectrometry are employed to handle the complexities of biological matrices and the chemical properties of the analyte.
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of GHB. oup.comresearchgate.net However, its application to glucuronide metabolites like GHB-Glucuronide presents challenges. Due to the low volatility and thermal instability of glucuronides, direct analysis by GC-MS is not feasible. The analysis of GHB itself often requires derivatization to increase its volatility and prevent its thermal conversion to γ-butyrolactone (GBL) in the hot GC inlet. dc.govnih.gov Common derivatizing agents for GHB include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a more volatile trimethylsilyl (B98337) (TMS) derivative. researchgate.netdc.govresearchgate.net
For glucuronide metabolites, the analytical approach is more complex. One strategy involves the hydrolysis of the glucuronide to release the parent compound (GHB), which is then derivatized and analyzed. However, this indirect approach does not allow for the specific quantification of the glucuronide itself. Direct analysis of intact glucuronides by GC-MS is uncommon and would require a multi-step derivatization process to cap both the polar glucuronic acid moiety and the functional groups of the parent molecule. This complexity, along with potential for incomplete derivatization or degradation, makes GC-MS less suitable for the direct profiling of GHB-Glucuronide compared to liquid chromatography-based methods. oup.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the direct quantification of GHB-Glucuronide in biological samples. researchgate.netoup.com This method avoids the need for derivatization required in GC-MS and can handle the polar and non-volatile nature of glucuronide conjugates.
LC-MS/MS methods for GHB-Glucuronide typically use a reversed-phase C18 column for chromatographic separation. researchgate.net Detection is often performed using an electrospray ionization (ESI) source, with studies showing that negative ionization mode (-ES) is significantly more sensitive for GHB-Glucuronide detection than positive mode. oup.comoup.com Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition. For GHB-Glucuronide, a common transition is from the deprotonated molecule [M-H]⁻ at m/z 279 to a characteristic product ion. researchgate.netresearchgate.net
Validated LC-MS/MS methods have been successfully applied to quantify GHB-Glucuronide in various matrices including urine, blood, hair, and nails. nih.govnih.govnih.gov These methods demonstrate good linearity, precision, and accuracy, with limits of quantification low enough to measure endogenous concentrations. oup.comnih.gov For instance, a study on urine samples reported a limit of quantification of 0.1 µg/mL. oup.com Another study analyzing nails established a limit of quantification at 0.1 ng/mg for GHB-Glucuronide. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Chromatography | Reversed-phase C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.netaafs.org |
| Ionization Mode | Negative Electrospray Ionization (-ES) is approximately 6 times more sensitive than positive mode. | oup.comoup.com |
| Precursor Ion [M-H]⁻ | m/z 279 | researchgate.netoup.com |
| Internal Standard (d4-GHB-Glucuronide) Precursor Ion [M-H]⁻ | m/z 283 | researchgate.netresearchgate.net |
| Limit of Quantification (Urine) | 0.1 µg/mL | oup.com |
| Limit of Quantification (Nails) | 0.1 ng/mg (as part of a 1 ng/mg Low QC) | nih.gov |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its unambiguous identification. This is particularly valuable in forensic toxicology to differentiate target compounds from isobaric interferences. nih.gov
The use of HRMS, often coupled with ultra-high-performance liquid chromatography (UHPLC), has been applied in untargeted screening for GHB and its metabolites. nih.govresearchgate.net For GHB-Glucuronide, HRMS can confirm its presence by measuring the exact mass of the deprotonated molecule with high accuracy (typically within 5 ppm). oup.com This capability is crucial for confirming the identity of the metabolite, especially in complex matrices where other endogenous compounds might have the same nominal mass. While tandem MS (MS/MS) provides structural information through fragmentation, the high mass accuracy of HRMS adds an extra layer of confidence to the identification. mdpi.comwiu.edu
Sample Preparation and Matrix Considerations in this compound Analysis
The choice of biological matrix and the method of sample preparation are critical for reliable analysis of GHB-Glucuronide. The goal is to efficiently extract the analyte while minimizing the presence of interfering substances that can affect the accuracy of the quantification.
The strategies for extracting and purifying GHB-Glucuronide vary depending on the biological matrix.
Urine: Due to the relatively high concentrations and cleaner nature of urine compared to blood, sample preparation can be straightforward. Often, a simple "dilute-and-shoot" approach is sufficient, where the urine sample is diluted with the mobile phase or water, centrifuged, and then injected directly into the LC-MS/MS system. oup.com This minimizes sample handling and potential for analyte loss.
Blood/Plasma: These matrices are more complex and typically require more extensive cleanup. Protein precipitation is a common first step, followed by solid-phase extraction (SPE) to remove lipids and other interferences. nih.govku.dk
Hair and Nails: These keratinized matrices are valuable for detecting chronic exposure. The analysis requires a more rigorous extraction process. Samples are first decontaminated by washing to remove external pollutants. nih.gov The hair or nail clippings are then typically pulverized or cut into small pieces and subjected to an extraction procedure, which may involve incubation in a solvent like methanol (B129727) or an aqueous buffer to release the analytes from the keratin (B1170402) structure. nih.govnih.gov One study detailed a method for nails involving washing, pulverization, and overnight incubation in methanol before UHPLC-MS/MS analysis. nih.gov
Matrix effects, which are the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS analysis. oup.comnih.gov These effects can compromise the accuracy and precision of quantification.
The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). oup.com For GHB-Glucuronide analysis, deuterated this compound (d4-GHB-Glucuronide or GHB-Gluc-d4) is the ideal internal standard. researchgate.netoup.comnih.gov Because d4-GHB-Glucuronide is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. oup.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is normalized, leading to accurate quantification. oup.com
Studies have assessed matrix effects by comparing the response of the analyte in a pure solution versus its response in an extract from a blank biological matrix. oup.com Research has shown that while ion suppression of 8-15% can occur in urine analysis, the use of d4-GHB-Glucuronide effectively compensates for this alteration. oup.com Similarly, a study on nail analysis reported no significant ion suppression when using an appropriate internal standard. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Recommended Internal Standard | d4-γ-Hydroxybutyric Acid Glucuronide (d4-GHB-Glucuronide) | researchgate.netoup.comnih.gov |
| Internal Standard m/z [M-H]⁻ | 283 | researchgate.netoup.com |
| Matrix Effect in Urine | 8-15% ion suppression was observed, but it was compensated for by the co-eluting d4-GHB-Glucuronide internal standard. | oup.com |
| Matrix Effect in Nails | No significant ion suppression (less than 10%) was observed. | nih.gov |
Method Validation Parameters and Performance Characteristics in this compound Research Assays (e.g., limits of detection, limits of quantification, linearity, precision, accuracy)
The reliable detection and quantification of this compound (GHB-Gluc) in biological specimens depend on robust analytical methods, predominantly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation of these methods is crucial to ensure the accuracy and reliability of research findings. Key performance characteristics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy, are established to define a method's capabilities and limitations.
In the analysis of GHB-Gluc in urine, one LC-MS/MS method demonstrated a limit of detection (LOD) of 0.025 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL. oup.com For this particular assay, the intra-assay precision, measured as the relative standard deviation (RSD), ranged from 6.5% to 15%, with recovery values between 79% and 108%. oup.com Another comprehensive LC-MS/MS method developed for human urine reported acceptable intra- and inter-day imprecision below 20%. nih.gov
For solid matrices like hair, an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method established an LOQ of 0.48 ng/mg and linearity up to 50 ng/mg. researchgate.net The accuracy for this method was reported to be between 90% and 108%. researchgate.net In a separate study analyzing GHB-Gluc in nails using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), the method demonstrated high linearity, with determination coefficients (r²) of calibration curves being equal to or greater than 0.99. nih.gov The precision and accuracy of the LOQs in this nail analysis consistently showed coefficients of variation lower than 20%. nih.gov
In the context of whole blood analysis, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method was validated, showing linearity in a working range of 200 to 5000 ng/mL, with an LOD of 52.65 ng/mL and an LOQ of 200 ng/mL. researchgate.net For plasma, a different method reported a linearity range from 5.0 to 500 μg/L. researchgate.net
These validation parameters are essential for interpreting analytical results, particularly when distinguishing between endogenous concentrations and those resulting from exogenous administration of its parent compound.
Table 1: Method Validation Parameters for this compound Assays
| Matrix | Method | LOD | LOQ | Linearity | Precision (%RSD or %CV) | Accuracy / Recovery (%) | Source |
|---|---|---|---|---|---|---|---|
| Urine | LC-MS/MS | 0.025 µg/mL | 0.1 µg/mL | Not Specified | 6.5-15% (Intra-assay) | 79-108% | oup.com |
| Urine | LC-MS/MS | Not Specified | Not Specified | Not Specified | <20% (Intra- & Inter-day) | Not Specified | nih.gov |
| Nails | UHPLC-MS/MS | Not Specified | <0.1 ng/mg | r² ≥ 0.99 | <20% CV at LOQ | <20% CV at LOQ | nih.gov |
| Hair | UPLC-MS/MS | Not Specified | 0.48 ng/mg | Up to 50 ng/mg | 12.2-17.9% | 90-108% | researchgate.net |
| Whole Blood | GC-MS/MS | 52.65 ng/mL | 200 ng/mL | 200-5000 ng/mL | Not Specified | 51% (Extraction Recovery) | researchgate.net |
| Plasma | HPLC-QTOF-MS | Not Specified | 5.0 µg/L | 5.0-500 µg/L | Not Specified | Not Specified | researchgate.net |
Stability of this compound in Biological Matrices for Analytical Research
The stability of an analyte in a biological matrix is a critical parameter for analytical research, ensuring that the measured concentration accurately reflects the concentration at the time of sample collection. The stability of GHB-Gluc has been investigated, though comprehensive data across all matrices and storage conditions remain an area of ongoing research. oup.comresearchgate.net
In nail clippings, GHB-Gluc has shown notable stability. nih.gov Research indicates no significant degradation of the analyte after one and three months of storing nail specimens at room temperature. nih.gov The differences in concentration were less than 10% from the initial measurement, suggesting that nails are a robust matrix for the long-term retrospective analysis of GHB-Gluc. nih.gov
The chemical stability of GHB-Gluc has also been assessed under specific hydrolytic conditions. One study evaluated its stability by autoclaving an aqueous standard in both acidic (4 M hydrochloric acid) and alkaline (3 M sodium hydroxide) solutions. oup.com This type of stress testing is important for understanding the compound's susceptibility to degradation during certain extraction procedures that might involve harsh pH conditions. oup.com
While the stability of the parent compound, γ-Hydroxybutyric acid (GHB), has been studied more extensively in liquid matrices like blood and urine, there is a recognized need for more comprehensive pharmacokinetic and stability studies specifically for GHB-Glucuronide in these common biological samples. oup.comnih.govnih.goveuropeanreview.orgresearchgate.net Such studies are essential for establishing proper sample handling, storage, and transport protocols to ensure the integrity of GHB-Gluc for analytical purposes in clinical and forensic research. oup.com
Research Applications and Interpretive Considerations of γ Hydroxybutyric Acid Glucuronide in Forensic Toxicology and Metabolic Studies
γ-Hydroxybutyric Acid Glucuronide as a Biomarker for γ-Hydroxybutyric Acid Exposure Assessment
Gamma-hydroxybutyric acid (GHB) is a substance that naturally occurs in the human body and also functions as a neurotransmitter. nih.govnih.gov However, it is also used illicitly, which presents a significant challenge in forensic toxicology. nih.goveuropeanreview.org A primary difficulty lies in distinguishing between the body's natural (endogenous) GHB and that which has been consumed (exogenous). nih.goveuropeanreview.org This is further complicated by GHB's rapid metabolism, which results in a narrow window of detection, typically 3 to 12 hours in blood and urine. europeanreview.orgnih.gov In the search for a more reliable indicator of GHB use, researchers have turned their attention to its metabolite, this compound (GHB-Gluc). europeanreview.orgnih.gov The theory is that since glucuronide metabolites generally have a longer half-life than the parent drug, GHB-Gluc could serve as a longer-term biomarker for GHB exposure. nih.govoup.com
The potential of GHB-Gluc as a biomarker is under active investigation, with studies developing and validating methods to measure this metabolite in various biological samples. nih.gov However, the utility of GHB-Gluc is still a subject of debate. While it offers the promise of an extended detection window, some research indicates that it is found in very low concentrations, which may limit its diagnostic value in confirming external GHB intake. europeanreview.org
The detection and quantification of GHB-Gluc in conventional biological fluids like urine and blood are primarily achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods are favored for their high sensitivity and specificity. tandfonline.com
In a foundational study, GHB-Gluc was identified in 50 anonymous clinical urine samples, with concentrations ranging from 0.11 to 5.0 µg/mL. nih.govoup.com The mean concentration was found to be 1.3 ± 1.2 µg/mL. oup.com Notably, in these same samples, the parent GHB concentrations were all below the limit of quantification of 0.5 µg/mL, which is within the accepted reference range for endogenous levels. oup.com This suggests that GHB-Gluc can be present even when GHB levels are not elevated.
Further research has explored endogenous concentrations of GHB-Gluc in both plasma and urine of a control group who had never consumed GHB. researchgate.net In plasma, endogenous GHB-Gluc concentrations ranged from 0.011 to 0.067 mg/L, while in urine, the range was much wider, from 0.16 to 7.1 mg/L. researchgate.net In contrast, after therapeutic administration of sodium oxybate (the sodium salt of GHB), GHB concentrations increased significantly but then fell below the common cutoff values (4 mg/L in plasma and 10 mg/L in urine) within 6 to 8 hours. researchgate.net Interestingly, GHB-Gluc concentrations did not show a significant time-dependent increase in plasma. researchgate.net While there was an increase in urinary GHB-Gluc after GHB intake, the levels were generally not higher than the endogenous concentrations observed in the control group. researchgate.net
These findings highlight a significant challenge in using GHB-Gluc as a straightforward biomarker. The overlap between endogenous levels and the levels found after exogenous intake complicates the establishment of a clear cutoff for determining GHB use.
Endogenous Concentrations of GHB and GHB-Glucuronide in Different Biological Fluids
| Biological Fluid | Compound | Concentration Range | Reference |
|---|---|---|---|
| Urine | GHB-Glucuronide | 0.11 - 5.0 µg/mL | nih.govoup.com |
| Urine | GHB | < 0.5 µg/mL (in the same samples) | oup.com |
| Plasma | GHB-Glucuronide | 0.011 - 0.067 mg/L (endogenous) | researchgate.net |
| Urine | GHB-Glucuronide | 0.16 - 7.1 mg/L (endogenous) | researchgate.net |
To extend the window of detection for GHB exposure, researchers have investigated alternative biological matrices that can provide a longer-term record of substance use. These include hair, nails, oral fluid, cerebrospinal fluid, vitreous humor, and brain tissue. europeanreview.orgtandfonline.comnih.gov
Hair and Nails: Hair and nails are particularly valuable for retrospective analysis due to their slow growth rate, which can provide a history of exposure over weeks or months. nih.govnih.gov An ultra-high-performance liquid chromatography-tandem mass spectrometry method has been developed and validated for the determination of endogenous GHB and its glucuronide in nails. nih.gov In one study, endogenous GHB values in fingernails ranged from 0.3 to 3.8 ng/mg across different age and gender groups, while GHB-Gluc was detected in fingernails at lower concentrations, ranging from 0.08 to 0.252 ng/mg. nih.gov A preliminary cut-off of 5.0 ng/mg for endogenous GHB and 0.5 ng/mg for endogenous GHB-Gluc in nails has been proposed for the general population. nih.gov However, studies on hair have shown that even with chronic therapeutic use of GHB, the concentrations of both GHB and GHB-Gluc may fall within the published endogenous range, raising concerns about the utility of hair analysis for confirming GHB exposure. tandfonline.comnih.gov
Oral Fluid: Oral fluid is a non-invasive alternative to blood and urine, but GHB has a short detection window in this matrix as well. nih.gov
Cerebrospinal Fluid (CSF): As GHB is a neurotransmitter, its presence and that of its metabolites in CSF are of interest for understanding its neurological effects. europeanreview.orgtandfonline.com
Vitreous Humor and Brain Tissue: In post-mortem toxicology, vitreous humor and brain tissue can be important matrices. tandfonline.comresearchgate.net Vitreous humor is considered less susceptible to the postmortem redistribution of drugs. nih.gov In some post-mortem cases, quantifiable levels of GHB were not found in vitreous humor and brain tissue, suggesting these matrices may help in distinguishing exogenous GHB exposure from endogenous production. researchgate.net
Endogenous GHB and GHB-Glucuronide Levels in Nails
| Matrix | Compound | Population Group | Concentration Range (ng/mg) | Reference |
|---|---|---|---|---|
| Fingernails | GHB | Children and Adolescents | 0.3 - 3.0 | nih.gov |
| Fingernails | GHB | Adult Females | up to 3.2 | nih.gov |
| Fingernails | GHB | Adult Males | up to 3.8 | nih.gov |
| Toenails | GHB | Children and Adolescents | 0.3 - 1.8 | nih.gov |
| Toenails | GHB | Adult Females | up to 2.0 | nih.gov |
| Toenails | GHB | Adult Males | up to 2.4 | nih.gov |
| Fingernails | GHB-Glucuronide | Children and Adolescents | 0.08 - 0.233 | nih.gov |
| Fingernails | GHB-Glucuronide | Adult Females | up to 0.252 | nih.gov |
| Fingernails | GHB-Glucuronide | Adult Males | up to 0.243 | nih.gov |
Differentiation of Endogenous versus Exogenous γ-Hydroxybutyric Acid Origin Based on Glucuronide Levels
A central challenge in the forensic analysis of GHB is distinguishing between endogenous production and exogenous administration. nih.goveuropeanreview.org The use of GHB-Gluc levels to make this distinction is an area of active research, but the results have been inconclusive. europeanreview.orgresearchgate.net
The primary issue is the significant overlap between the concentration ranges of endogenous GHB-Gluc and the levels observed after known GHB intake. researchgate.net One study demonstrated that while urinary GHB-Gluc concentrations did increase after GHB administration, they often remained within the range of endogenous levels found in a control group. researchgate.net This makes it difficult to establish a definitive cutoff value for GHB-Gluc that would reliably indicate exogenous use.
Some researchers have proposed that elevated GHB concentrations in certain biological samples, which have led to the establishment of a relatively high cutoff value for GHB itself (e.g., 10 µg/mL in urine), might actually represent the total GHB measurement, which would be the sum of free GHB and GHB-Gluc that has been chemically broken down (hydrolyzed) during analysis. nih.govoup.com
To overcome the limitations of concentration-based analysis, other techniques are being explored. One such method is Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.gov This technique analyzes the stable carbon isotope ratios (δ13C values) of GHB. In a study comparing urine from rats before and after GHB administration, as well as from human volunteers and individuals suspected of GHB use, GC/C/IRMS was able to show a statistically significant difference between the groups, whereas traditional GC/MS analysis of concentrations did not. nih.gov This suggests that isotopic analysis may be a more effective tool for differentiating between endogenous and exogenous GHB. nih.gov
Population Variability and Factors Influencing Endogenous this compound Levels in Research Cohorts
The baseline levels of endogenous GHB and its metabolites can vary among individuals due to a range of factors. nih.govoup.com Understanding this variability is crucial for accurately interpreting forensic and research data.
Genetic Polymorphisms in UGTs: The enzymes responsible for glucuronidation are called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The genes that code for these enzymes are known to be highly polymorphic, meaning there are many different variations of these genes within the population. nih.govnih.govresearchgate.net These genetic differences can lead to variations in enzyme activity, which in turn can affect how efficiently an individual metabolizes and eliminates substances like GHB. nih.govmdpi.com For example, genetic variants in UGT genes have been shown to influence the glucuronidation of various drugs. mdpi.com While the specific impact of UGT polymorphisms on GHB-Gluc levels is still an area for further research, it is a plausible factor contributing to inter-individual variability. nih.gov
Non-Clinical Factors: Several non-clinical factors have been studied for their potential influence on endogenous GHB levels, with mixed results. oup.com
Gender: Some studies have found that males have statistically higher endogenous GHB concentrations in hair than females, while other studies have not found a significant difference. nih.govoup.com
Age: The influence of age on GHB levels also appears to differ between sexes. In one study, males under 30 had higher hair GHB concentrations, whereas in females, the levels were more consistent across different age groups. nih.gov
Hair Color and Treatment: Natural hair color does not seem to impact endogenous GHB levels, but chemical treatments like bleaching and thermal straightening have been shown to have an effect. oup.com
These influencing factors highlight the complexity of establishing a universal reference range for endogenous GHB and GHB-Gluc.
Challenges and Limitations in the Interpretation of this compound Data in Research Contexts
The use of GHB-Glucuronide as a biomarker for GHB exposure is fraught with challenges and limitations that must be carefully considered in research and forensic contexts. nih.goveuropeanreview.org
A primary limitation is the low concentration of GHB-Gluc found in biological samples, even after exogenous GHB administration. europeanreview.org Several studies have reported that the levels of this metabolite are often negligible, which raises questions about the significance of this metabolic pathway for GHB and whether it can provide reliable diagnostic information. europeanreview.orgresearchgate.net
Another significant challenge is the substantial overlap between endogenous and post-administration concentrations of GHB-Gluc. researchgate.net This makes it difficult to establish a clear and reliable cutoff value to differentiate between natural levels and those resulting from GHB use. Without a definitive threshold, the interpretation of GHB-Gluc data remains ambiguous. europeanreview.org
Furthermore, the analysis of GHB and its metabolites in alternative matrices like hair is not without its own set of problems. nih.gov Research has shown that even chronic, therapeutic doses of GHB may not lead to concentrations of GHB or GHB-Gluc in hair that are above the established endogenous range. nih.gov This suggests that a negative hair analysis result cannot definitively rule out GHB exposure. nih.gov
Synthetic Chemistry and Reference Standard Preparation of γ Hydroxybutyric Acid Glucuronide
Strategies for the Chemical Synthesis of γ-Hydroxybutyric Acid Glucuronide and its Deuterated Analogues
The chemical synthesis of GHB-Gluc often involves complex multi-step procedures to achieve the desired product with high purity. One of the prominent methods employed is the Koenigs–Knorr glucuronidation reaction. beilstein-journals.orgresearchgate.net This classical method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate. researchgate.netwikipedia.org
In a typical synthesis of GHB-Gluc using the Koenigs–Knorr approach, a protected glucuronic acid derivative, such as acetobromo-α-D-glucuronic acid methyl ester, is reacted with a protected form of GHB. beilstein-journals.orgresearchgate.net The protecting groups are essential to prevent unwanted side reactions and are subsequently removed in the final steps to yield the target molecule.
The synthesis of deuterated analogs of GHB-Gluc, which are vital as internal standards in mass spectrometry-based analytical methods, follows a similar synthetic strategy. beilstein-journals.orgnih.gov The key difference lies in the use of a deuterated GHB precursor. For instance, a deuterium-labeled GHB can be synthesized and then subjected to the glucuronidation reaction to produce the deuterated GHB-Gluc. beilstein-journals.org The purity of these deuterated standards is critical, with a requirement for very low levels of the unlabeled analog. beilstein-journals.org For example, analysis of a synthesized deuterated GHB-Gluc (d4-2) by mass spectrometry showed the presence of less than 0.14% of the non-deuterated form, meeting the high purity demands for an internal standard. beilstein-journals.org
Alternative synthetic strategies and modifications to the Koenigs-Knorr reaction have also been explored to improve yield and efficiency. These can include the use of different promoters, such as various heavy metal salts or Lewis acids, and the application of modern techniques like flow chemistry to optimize reaction conditions. researchgate.netnih.gov
Purification and Spectroscopic Characterization of Synthetic this compound Reference Materials
Following chemical synthesis, rigorous purification and characterization are necessary to ensure the identity and purity of the GHB-Glucuronide reference material. Purification is often achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC). nih.gov
Once purified, the compound is subjected to comprehensive spectroscopic analysis to confirm its structure. The primary techniques used for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). beilstein-journals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to elucidate the molecular structure of the synthesized GHB-Glucuronide. beilstein-journals.orguliege.be The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For deuterated analogs, NMR is used to confirm the position and extent of deuterium (B1214612) incorporation by observing the absence of specific proton signals. beilstein-journals.org
High-Resolution Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized molecule, which should be within a few parts per million (ppm) of the theoretical value. oup.com This analysis confirms the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation pattern of the molecule, providing additional structural confirmation. uliege.be
The combination of these purification and characterization techniques ensures that the synthesized GHB-Glucuronide and its deuterated analogs are of sufficient purity and quality to be used as reliable reference standards in analytical methods. beilstein-journals.org
Table of Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Findings |
|---|---|
| ¹H NMR | Confirms the presence of both the GHB and glucuronide moieties through characteristic chemical shifts and coupling patterns. beilstein-journals.org |
| ¹³C NMR | Provides evidence for the carbon skeleton of the entire molecule, corroborating the structure determined by ¹H NMR. uliege.be |
| High-Resolution MS | Determines the accurate mass of the molecule, confirming its elemental composition with high precision. oup.com |
| MS/MS | Reveals characteristic fragmentation patterns that are unique to the structure of GHB-Glucuronide, providing further structural verification. uliege.be |
Emerging Research Directions and Future Perspectives on γ Hydroxybutyric Acid Glucuronide
Elucidation of Novel Metabolic Pathways and Conjugation Mechanisms
The biotransformation of GHB is more complex than initially understood. While direct excretion of unchanged GHB is a minor pathway, conjugation reactions play a significant role. oup.com The primary conjugation pathway identified is glucuronidation, but recent studies are uncovering other novel metabolic routes.
Glucuronidation:
GHB possesses both a hydroxyl and a carboxyl functional group, making it a suitable substrate for glucuronidation by UDP-glucuronosyltransferase enzymes. oup.com This process results in the formation of an ether β-O-glucuronide, a compound first reported in biological samples by Petersen et al. oup.comnih.gov This discovery was pivotal, as glucuronide metabolites of drugs often exhibit longer biological half-lives than the parent compound, potentially extending the window of detection. nih.govresearchgate.net The formation of GHB-Glucuronide is analogous to the well-established metabolic pathway of ethanol, which is metabolized to ethyl glucuronide. ijpsonline.com
Novel Conjugates:
Beyond standard glucuronidation, research has identified other conjugation mechanisms, expanding the known metabolic profile of GHB.
Amino Acid Conjugates: Recent investigations have revealed the existence of GHB conjugated with various amino acids. A 2023 study systematically investigated these novel conjugates in human urine following controlled GHB administration. nih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers identified and quantified several GHB-amino acid (GHB-AA) conjugates, with GHB-glycine being a particularly notable finding. nih.gov The study found that at 11 hours post-administration, GHB-AAs, along with GHB itself, showed significantly higher concentrations compared to placebo. nih.gov At 28 hours, only GHB-glycine remained significantly elevated, suggesting its potential as a longer-term biomarker. nih.gov
Carnitine Conjugates: The same comprehensive study also explored the formation of GHB-carnitine conjugates, further diversifying the known metabolic products of GHB. nih.gov
Other Potential Pathways: While direct evidence for carboxy-glucuronidation of GHB is less established in the literature, the presence of a carboxylic acid group on the GHB molecule suggests it is a theoretical possibility. The metabolic activation of carboxylic acids is a known biochemical process. oup.com Additionally, the role of sulfate (B86663) conjugation in GHB metabolism remains an open question, as a reference standard for 4-(sulfooxy)butanoic acid is not commercially available for comparative studies. oup.com
These findings indicate that GHB undergoes a more varied metabolic journey than previously thought, involving conjugation at both its hydroxyl and carboxyl moieties.
Development of Advanced Analytical Platforms for Enhanced Specificity and Throughput
The transient nature of GHB in the body presents a significant analytical challenge. oup.comnih.gov Consequently, the development of robust, specific, and high-throughput analytical methods for GHB and its metabolites, including GHB-Glucuronide, is a major focus of forensic and clinical toxicology research.
Early methods for GHB analysis often involved laborious techniques like gas chromatography-mass spectrometry (GC-MS) with derivatization or conversion of GHB to γ-butyrolactone (GBL). oup.com However, these methods could inadvertently hydrolyze GHB-Glucuronide, leading to inaccurately elevated GHB readings. oup.comnih.gov Modern analytical platforms have largely overcome these issues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This has become the gold standard for the quantification of GHB and its conjugates. oup.com
High Specificity: LC-MS/MS offers exceptional specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios and fragmentation patterns. oup.com For GHB-Glucuronide, detection is typically more sensitive in negative electrospray ionization mode (-ES), with multiple reaction monitoring (MRM) transitions (e.g., m/z 279 → 113) used for definitive identification and quantification. oup.comaafs.org
Simultaneous Analysis: Advanced methods allow for the simultaneous determination of GHB and GHB-Glucuronide, providing a more complete metabolic picture from a single sample. aafs.org
High Throughput: The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS systems has significantly reduced analysis times, enabling higher sample throughput, which is crucial in large-scale screening. nih.govnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC):
Because GHB and GHB-Glucuronide are small, polar molecules, retaining and separating them on traditional reversed-phase chromatography columns can be challenging. HILIC presents a valuable alternative. A novel separation procedure using HILIC-MS/MS has been introduced to simultaneously determine GHB and its glucuronide metabolite in urine, offering optimum separation for these polar analytes. aafs.org
Enzymatic Assays:
While no immunoassays are currently available for GHB due to its simple structure, enzymatic methods have been developed. oup.com One such method involves incubating a sample with an enzyme that converts GHB to succinic semialdehyde (SSA) while simultaneously reducing a cofactor. google.com The amount of reduced cofactor produced is directly proportional to the GHB concentration. google.com While primarily for the parent drug, this approach highlights the ongoing search for rapid and varied detection platforms.
The continuous refinement of these analytical techniques is essential for accurately distinguishing between endogenous levels and exogenous intake and for exploring the full potential of metabolites like GHB-Glucuronide as biomarkers.
Expansion of Research into the Role of γ-Hydroxybutyric Acid Glucuronide in Diverse Non-Clinical Biological Systems and Physiological States
Research into GHB-Glucuronide is expanding beyond its role as a simple urinary metabolite to investigate its presence and potential significance in various biological matrices and physiological conditions. This broader perspective is crucial for understanding its baseline levels and how they may be influenced by factors other than acute drug administration.
Presence in Keratinous Matrices:
Hair: Analysis of hair offers a long-term history of substance exposure. Studies have developed and validated methods, such as UHPLC-MS/MS, to detect GHB and GHB-Glucuronide in hair samples. nih.govtandfonline.com However, results have been inconsistent. In some studies of patients chronically taking sodium oxybate, the concentrations of GHB and GHB-Glucuronide in hair were found to be within the published endogenous range, raising questions about the utility of these markers in hair for confirming exposure. nih.gov Other research suggests that while GHB concentrations may decrease along the hair shaft away from the root, the GHB-Glucuronide content may not show the same pattern. tandfonline.com
Nails: Nails represent another matrix for retrospective analysis. An ultra-high-performance liquid chromatography-tandem mass spectrometry method was developed to measure endogenous GHB and GHB-Glucuronide in nails. nih.gov The study found that GHB-Glucuronide was detectable in fingernails across different age groups, with values ranging from 0.08 to 0.252 ng/mg. nih.gov This provides baseline data for endogenous levels in a non-clinical population.
Presence in Other Biological Fluids:
Cerebrospinal Fluid (CSF): As GHB is a neurotransmitter, its presence and that of its metabolites in the central nervous system are of significant interest. GHB-Glucuronide has been measured in the CSF of narcoleptic patients undergoing treatment with sodium oxybate. tandfonline.com Interestingly, one study found that the concentrations of the metabolite were not significantly different between patients receiving treatment and a drug-free control group, suggesting complex pharmacokinetics within the central nervous system. tandfonline.com
Physiological States and Non-Clinical Populations:
Endogenous Production: GHB-Glucuronide is present endogenously, meaning it is found in individuals who have not ingested GHB. Baseline concentrations have been measured in urine, with one study reporting a range of 0.11 to 5.0 µg/mL in anonymous clinical urine samples. oup.comnih.gov Establishing robust reference ranges for various populations is a key area of ongoing research. nih.gov
Genetic Conditions: Rare metabolic disorders such as succinic semialdehyde dehydrogenase deficiency (SSADH-D), which leads to the accumulation of GHB, could also influence the concentrations of GHB-Glucuronide. nih.gov
This expanded research scope underscores that GHB-Glucuronide is a constitutive part of human biochemistry, not just a marker of drug use. Understanding its behavior in diverse biological systems and physiological states is fundamental to correctly interpreting its presence in any analytical context.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting GHB-glucuronide in biological matrices, and how do they address endogenous interference?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. To distinguish endogenous GHB-glucuronide from exogenous sources, use deuterated internal standards (e.g., GHB-d6) and validate assays with matrix-matched calibrators. Hair analysis requires segmental testing (0–3 cm proximal to root) to differentiate chronic exposure from environmental contamination .
- Key Challenges : Endogenous GHB-glucuronide levels in hair (typically <2 ng/mg) complicate interpretation in drug-facilitated assault cases. Strict cutoffs and parallel testing of urine/blood are advised .
Q. How does GHB-glucuronide form in vivo, and what metabolic pathways compete with its conjugation?
- Metabolic Pathways : GHB undergoes oxidation via GHB dehydrogenase to succinic semialdehyde, entering the Krebs cycle, while a minor fraction is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). Competing pathways include renal excretion of free GHB and enzymatic degradation via mitochondrial transhydrogenases .
- Experimental Design : Use radiolabeled GHB (e.g., ¹⁴C-GHB) in animal models to quantify glucuronide formation via LC-MS with isotopic tracing. Compare urinary excretion profiles under varied pH conditions to assess renal reabsorption effects .
Q. What are the primary challenges in differentiating endogenous GHB-glucuronide from exogenous sources in forensic toxicology?
- Analytical Strategy : Combine time-course studies (0–12 hours post-administration) with population baselines to establish pharmacokinetic thresholds. For hair samples, apply wash protocols (e.g., methanol/water) to remove external contamination before analysis .
- Data Interpretation : Elevated GHB-glucuronide in urine (>10 µg/mL) strongly suggests exogenous intake, while hair levels >5 ng/mg indicate chronic use. Correlate with behavioral data to resolve ambiguities .
Advanced Research Questions
Q. How can electron-activated dissociation (EAD) improve structural characterization of GHB-glucuronide compared to traditional collision-induced dissociation (CID)?
- Methodology : EAD preserves labile glucuronic acid bonds, enabling precise localization of conjugation sites (e.g., hydroxyl group vs. carboxylate). For GHB-glucuronide, EAD generates diagnostic fragments (m/z 175, 113) that confirm β-D-glucuronide linkage, whereas CID often causes neutral loss of glucuronic acid (176 Da), obscuring the site .
- Validation : Cross-validate with synthetic standards and nuclear magnetic resonance (NMR) to confirm regioselectivity. Use ZenoTOF 7600 systems for high-resolution EAD-MS/MS workflows .
Q. How do transporter-mediated interactions (e.g., OAT3) influence GHB-glucuronide pharmacokinetics, and what in vitro models predict clinical drug-drug interactions?
- Experimental Design : Use transfected HEK293 cells overexpressing OAT3 to measure GHB-glucuronide uptake kinetics (Km, Vmax). Compare with clinical data on probenecid (OAT3 inhibitor) co-administration to validate transporter relevance .
- Data Contradictions : While in vitro studies suggest OAT3-mediated transport, in vivo rodent models may show minimal inhibition due to redundant renal transporters. Resolve discrepancies using knockouts (e.g., Oat3⁻/⁻ mice) to isolate contributions .
Q. What statistical approaches resolve conflicting data on GHB-glucuronide’s role in neuropharmacology, particularly its detection in brain microdialysates?
- Analytical Framework : Apply mixed-effects modeling to account for interspecies variability (e.g., rat vs. human blood-brain barrier permeability). Use microdialysis coupled with LC-ESI-MS/MS to quantify GHB-glucuronide in striatal extracellular fluid, noting its ~2 nM baseline in rats .
- Limitations : Low brain concentrations (near detection limits) require signal averaging and background subtraction. Normalize to co-detected neurotransmitters (e.g., dopamine) to control for probe recovery variability .
Q. How can physiologically based pharmacokinetic (PBPK) models predict GHB-glucuronide’s tissue distribution and elimination in special populations (e.g., hepatic impairment)?
- Model Development : Incorporate UGT1A1/2B7 expression data and glomerular filtration rates (GFR) into Simcyp® or GastroPlus® platforms. Validate against clinical studies measuring GHB-glucuronide AUC in cirrhotic patients versus healthy controls .
- Sensitivity Analysis : Identify critical parameters (e.g., renal clearance, UGT activity) driving model uncertainty. Use Monte Carlo simulations to predict interindividual variability .
Methodological Resources
- LC-MS/MS Protocols : Refer to validated methods for dopamine glucuronide and mycophenolic acid glucuronide as templates for GHB-glucuronide assay development.
- EAD Workflows : Follow SCIEX technical notes for ZenoTOF 7600 system optimization .
- Transporter Assays : Adapt OAT3 inhibition protocols from bempedoic acid glucuronide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
